1-Methyl-8-(2,4,5-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione
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Overview
Description
1-Methyl-8-(2,4,5-trimethoxyphenyl)-2,6-diazabicyclo[222]octane-3,5-dione is a complex organic compound featuring a bicyclic structure with nitrogen atoms and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-8-(2,4,5-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable alkenyl alcohol with molecular iodine in acetonitrile, followed by further functionalization to introduce the trimethoxyphenyl group . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall yield.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-8-(2,4,5-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Methyl-8-(2,4,5-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1-Methyl-8-(2,4,5-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are modulated by the compound’s unique structure. The pathways involved can vary depending on the specific application, but often involve inhibition or activation of key biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved physicochemical properties.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
Uniqueness
1-Methyl-8-(2,4,5-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione is unique due to its combination of a bicyclic structure with nitrogen atoms and a trimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H20N2O5 |
---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
1-methyl-8-(2,4,5-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione |
InChI |
InChI=1S/C16H20N2O5/c1-16-7-9(13(14(19)17-16)15(20)18-16)8-5-11(22-3)12(23-4)6-10(8)21-2/h5-6,9,13H,7H2,1-4H3,(H,17,19)(H,18,20) |
InChI Key |
VOFIFANKLPJDHG-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C(C(=O)N1)C(=O)N2)C3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
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